N-[4-(oxan-2-yloxy)phenyl]acetamide
Description
N-[4-(Oxan-2-yloxy)phenyl]acetamide (CAS: 51453-65-7) is a phenylacetamide derivative featuring a tetrahydropyran (oxane) ring connected via an ether linkage to the para-position of the phenyl group. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.28 g/mol .
Properties
CAS No. |
51453-65-7 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[4-(oxan-2-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-11-5-7-12(8-6-11)17-13-4-2-3-9-16-13/h5-8,13H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
XROXKJRPYIKBQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCO2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCO2 |
Synonyms |
2-(4-acetaminophenoxy)tetrahydropyran 2-(p-acetaminophenoxy)tetrahydropyran |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(oxan-2-yloxy)phenyl]acetamide typically involves the reaction of 4-acetaminophenol with tetrahydropyran derivatives. One common method includes the etherification of 4-acetaminophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(oxan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydropyran ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
N-[4-(oxan-2-yloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(oxan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related acetamide derivatives, highlighting key differences in substituents, pharmacological activities, and applications:
Structural and Functional Analysis
Substituent Effects: Electron-Withdrawing Groups: Compounds like N-[4-(4-nitrophenoxy)phenyl]acetamide (nitro group) and N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (chalcone-nitro) exhibit enhanced reactivity or binding affinity due to electron-withdrawing effects, which polarize the acetamide core . Halogenation: Derivatives such as 2-chloro-N-(4-fluorophenyl)acetamide leverage halogen atoms (Cl, F) to increase lipophilicity and bioavailability, critical for blood-brain barrier penetration in analgesics .
Heterocyclic Modifications: Sulfonamide Derivatives: Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) utilize sulfonamide groups for hydrogen bonding with biological targets, enhancing anti-hypernociceptive activity . The oxane ring, while less polar, may reduce off-target interactions. Azide Functionalization: The azide group in 2-azido-N-(4-fluorophenyl)acetamide enables click chemistry applications, contrasting with the oxane’s role as a stable protecting group .
Biological Activity Trends: Analgesic Potency: The chalcone derivative 6 demonstrates exceptional antinociceptive activity, likely due to conjugation and nitro group interactions with pain receptors . The oxane-containing compound’s activity remains unexplored but may prioritize stability over potency. Biocatalytic Utility: N-(4-(3-chloro-2-oxo-propoxy)phenyl)acetamide is implicated in enzymatic processes, suggesting acetamide derivatives with reactive side chains (e.g., chloro, oxo) are valuable in synthetic biology .
Physicochemical Properties
- Lipophilicity : Halogenated derivatives (e.g., Cl, F) exhibit higher logP values, favoring membrane permeability, while polar groups like sulfonamides or oxane ethers balance solubility and permeability .
- Metabolic Stability : The oxane ring’s cyclic ether structure may resist oxidative metabolism better than linear alkyl chains or azide groups .
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